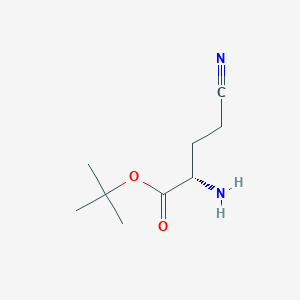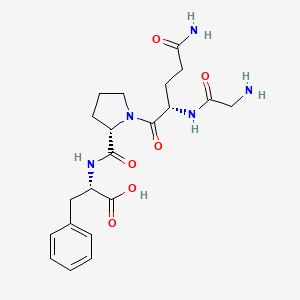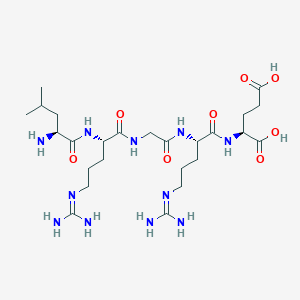
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid is a complex peptide compound It is composed of multiple amino acids, including leucine, ornithine, glycine, and glutamic acid, with diaminomethylidene groups attached to the ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers, which can handle the repetitive cycles of amino acid coupling and deprotection efficiently. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: This can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
- L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamic acid is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These structural features confer distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
828932-71-4 |
|---|---|
Molecular Formula |
C25H47N11O8 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H47N11O8/c1-13(2)11-14(26)20(40)35-15(5-3-9-31-24(27)28)21(41)33-12-18(37)34-16(6-4-10-32-25(29)30)22(42)36-17(23(43)44)7-8-19(38)39/h13-17H,3-12,26H2,1-2H3,(H,33,41)(H,34,37)(H,35,40)(H,36,42)(H,38,39)(H,43,44)(H4,27,28,31)(H4,29,30,32)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
DKNSOTZDQDYWJU-QAETUUGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
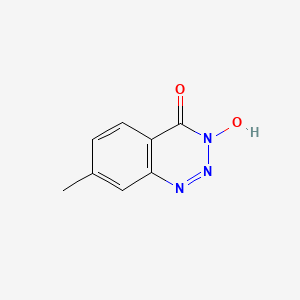
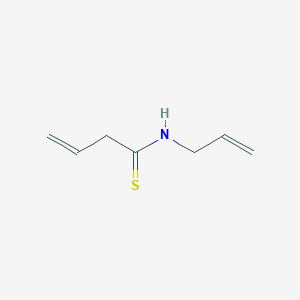

![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
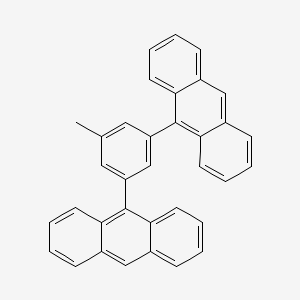
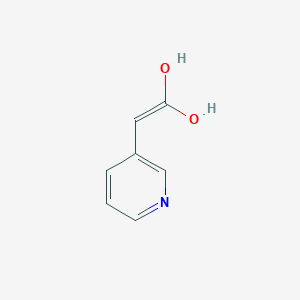
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
